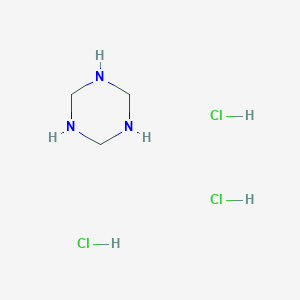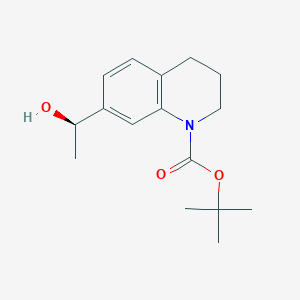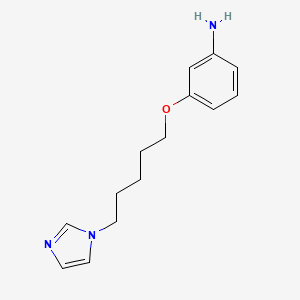
3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline is a compound that features an imidazole ring, a pentyl chain, and an aniline group. Imidazole is a five-membered heterocyclic moiety with two nitrogen atoms, known for its broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline typically involves the formation of the imidazole ring followed by the attachment of the pentyl chain and the aniline group. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can yield various substituted aniline derivatives .
Scientific Research Applications
3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound can also interact with cellular membranes, altering their properties and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: A bactericidal agent with an imidazole moiety.
Omeprazole: An antiulcer drug featuring an imidazole ring.
Uniqueness
3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline is unique due to its specific combination of an imidazole ring, a pentyl chain, and an aniline group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
88138-75-4 |
|---|---|
Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-(5-imidazol-1-ylpentoxy)aniline |
InChI |
InChI=1S/C14H19N3O/c15-13-5-4-6-14(11-13)18-10-3-1-2-8-17-9-7-16-12-17/h4-7,9,11-12H,1-3,8,10,15H2 |
InChI Key |
ZISYGSWYUJVPED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCN2C=CN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethynyl-2-azaspiro[3.3]heptane](/img/structure/B12936861.png)
![1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine](/img/structure/B12936869.png)
![12-oxo-N-[12-oxo-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12936875.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12936880.png)
![4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12936883.png)
![2-(Cyclopentylsulfanyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-purin-6-amine](/img/structure/B12936897.png)
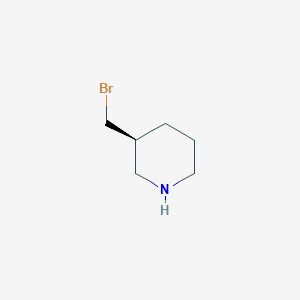
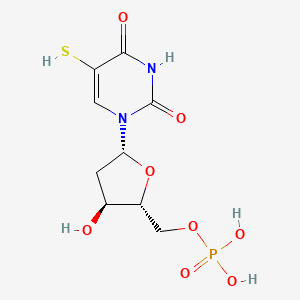
![(2E)-N-[(4-Methoxyphenyl)methyl]-1-methylpyrimidin-2(1H)-imine](/img/structure/B12936905.png)
